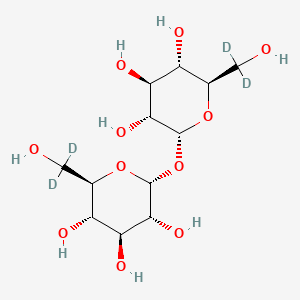

D-(+)-Trehalose-d4

Description

Significance of Deuterated Carbohydrates in Isotopic Tracing and Structural Biology

Deuterated carbohydrates, like D-(+)-Trehalose-d4, are invaluable tools in modern science. anr.fr Their primary significance lies in two key areas: isotopic tracing and structural biology.

Isotopic Tracing:

In isotopic tracing, the deuterium (B1214612) atoms in this compound act as a "heavy" tag that can be distinguished from the naturally abundant hydrogen atoms. This allows researchers to follow the metabolic fate of the carbohydrate within a cell or organism with high precision. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can trace the journey of this compound, elucidating metabolic pathways, such as glycolysis and the citric acid cycle. nih.gov This "label-free" approach is crucial for understanding nutrient uptake and metabolism in various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. researchgate.net

The use of stable isotopes like deuterium offers a safe and effective alternative to radioactive isotopes for studying metabolic processes. humankinetics.com Deuterium-labeled glucose, for instance, is commonly used to study blood glucose kinetics, including its appearance and disappearance rates in the circulation. humankinetics.comhumankinetics.com

Structural Biology:

In structural biology, deuteration is a powerful technique for simplifying complex NMR spectra of biomolecules. The presence of deuterium instead of hydrogen can significantly reduce the complexity of ¹H NMR spectra, aiding in the conformational analysis of carbohydrates and their interactions with other molecules, such as proteins. This is particularly useful for investigating carbohydrate-binding proteins.

Furthermore, in neutron scattering techniques, such as neutron crystallography and solution neutron scattering, perdeuterated carbohydrates (where all hydrogens are replaced by deuterium) are instrumental. researchgate.netd-nb.info These methods can provide detailed information about the three-dimensional structure of molecules and their interactions, including the hydrogen bonding networks in protein-carbohydrate binding sites. researchgate.net

Historical Context of Trehalose (B1683222) Research and the Emergence of Deuterated Analogs for Mechanistic Studies

The study of trehalose dates back to 1832, when H.A.L. Wiggers discovered it in an ergot of rye. wikipedia.org In 1859, Marcellin Berthelot isolated it from a substance made by weevils and named it trehalose. wikipedia.org For a long time, it was considered a rare sugar, primarily known for its role in protecting organisms like bacteria, yeast, and insects from environmental stresses such as dehydration and freezing. mdpi.comresearchgate.neticm.edu.pl

The development of enzymatic methods for producing trehalose from starch significantly lowered its production cost, leading to wider applications in various industries. icm.edu.plnagase.com This increased availability also spurred further research into its unique properties and biological functions.

The advent of deuterated analogs of trehalose, such as this compound, has opened new avenues for mechanistic studies. For example, in studies of the mycobacterial LpqY-SugABC transporter, deuterated trehalose (²H-trehalose) was used to confirm binding affinity, showing a comparable value to that of unlabeled trehalose. nih.gov This demonstrates that the deuterium labeling does not interfere with the biological interaction being studied.

Furthermore, deuterated compounds are instrumental in probing enzymatic reaction mechanisms. For instance, α-secondary deuterium kinetic isotope effects (α-SDKIEs) were measured using synthesized α,α-[1,1'-²H]trehalose to investigate the catalytic mechanism of honeybee trehalase. tandfonline.com The results supported an oxocarbenium ion intermediate mechanism for the hydrolysis of trehalose. tandfonline.com Similarly, mechanistic studies of trehalose synthase from Mycobacterium smegmatis have utilized isotope-labeled glucose to understand the intramolecular nature of the isomerization reaction. nih.gov

The development and application of deuterated trehalose analogs continue to provide deeper insights into the fundamental biochemical and biophysical processes involving this important disaccharide.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

346.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2 |

InChI Key |

HDTRYLNUVZCQOY-LTVWJWJOSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical Techniques for D + Trehalose D4 Characterization and Quantification in Complex Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Trehalose (B1683222) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution and in the solid state. researchgate.net For deuterium-labeled compounds like D-(+)-Trehalose-d4, NMR offers unique advantages for structural and interaction studies.

High-resolution NMR spectroscopy, particularly ¹H NMR, is a primary tool for determining the three-dimensional structure of organic molecules. ox.ac.uk In the context of this compound, the substitution of specific protons with deuterium (B1214612) atoms results in the disappearance of their corresponding signals in the ¹H NMR spectrum. This selective labeling simplifies complex spectra and aids in the unambiguous assignment of remaining proton resonances. The analysis of chemical shifts, scalar coupling constants, and nuclear Overhauser effects provides detailed information about the molecule's conformation and connectivity. ox.ac.ukwiley.com

Techniques such as 2D Correlation Spectroscopy (COSY) can establish proton-proton connectivity, while Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space interactions and chemical exchange phenomena. ox.ac.ukmdpi.com For instance, ROESY experiments on unlabeled trehalose have shown chemical exchange between specific hydroxyl protons, offering insights into its dynamic behavior in solution. mdpi.com The use of this compound in such experiments can help to further probe these dynamics by selectively silencing certain interactions. Moreover, conducting NMR in D₂O is a common practice in carbohydrate analysis to reduce the signal from water, and the use of a deuterated internal standard like d4-TSP is standard for referencing. plos.org

Solid-state NMR (ssNMR) is an indispensable method for characterizing the structure and dynamics of molecules in solid forms, such as lyophilized powders or in association with membranes. researchgate.net Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, ssNMR detects these orientation-dependent effects, providing rich information on molecular arrangement and mobility. researchgate.netmpg.de

Deuterium (²H) ssNMR is particularly well-suited for studying the intermolecular interactions of this compound. A study on the interactions between trehalose and the phospholipid DPPC (1,2-dipalmitoyl-sn-phosphatidylcholine) utilized ²H ssNMR to probe the dynamics of deuterated lipid chains in the presence of trehalose. nih.gov The results showed that in dry mixtures with trehalose, the lipid acyl chains become highly disordered above the phase transition temperature, a state described as a λ-phase. nih.gov This narrowing of the deuterium NMR spectrum indicates a significant change in molecular motion, highlighting how trehalose interacts with and modifies the physical state of the lipid membrane. nih.gov This technique is crucial for understanding the cryoprotectant and biopreservative functions of trehalose at a molecular level.

Similarly, ¹H ssNMR relaxation time measurements (T₁ and T₁ρ) can determine the homogeneity of lyophilized systems containing trehalose and proteins on nanometer scales, which is critical for the stability of pharmaceutical formulations. nih.gov

| Parameter | Dry DPPC-d4 (sn-2 chain labeled) | Dry 2:1 Trehalose/DPPC-d4 Mixture | Interpretation |

| ²H NMR Linewidth (above Tc) | ~120 kHz | ~29 kHz | A significant narrowing (factor of ~4) indicates increased motional freedom and disorder in the lipid chains when interacting with trehalose. nih.gov |

| Required Simulation Model | Two-site jumps of the deuteron | Four-site jumps of the deuteron | The more complex model required for the trehalose mixture points to a different and more dynamic motional regime, similar to a liquid crystalline phase. nih.gov |

High-Resolution NMR for Structural Elucidation and Dynamic Behavior Analysis

Mass Spectrometry (MS)-Based Approaches for this compound Analysis

Mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for the detection and quantification of molecules. When coupled with separation techniques, it provides robust methods for analyzing this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying trehalose in complex biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. The deuterated standard co-elutes with the endogenous analyte but is distinguished by its higher mass in the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and for variations in ionization efficiency (matrix effects), leading to highly accurate and precise quantification. mdpi.com

LC-MS/MS assays operating in Selected Reaction Monitoring (SRM) mode have been developed that can quantify trehalose with limits of detection orders of magnitude lower than other common methods. nih.gov These methods are versatile and can be applied to various biological matrices. nih.govnih.gov For example, a method using a HILIC column can effectively separate trehalose from other sugar phosphates prior to detection. nih.gov

| LC-MS/MS Parameter | Value / Description | Reference |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govmdpi.com |

| Column | Agilent Poroshell 120 HILIC-Z (100 × 2.1 mm, 2.7 µm) | mdpi.com |

| Mobile Phase | A: 25 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in H₂O; B: Acetonitrile | mdpi.com |

| Detection Mode | Negative Electrospray Ionization (ESI-) | mdpi.com |

| Internal Standard | Isotopically labeled trehalose (e.g., ¹³C₁₂-trehalose or this compound) | mdpi.com |

| Linearity (r²) | > 0.999 | mdpi.com |

| LLOQ | 0.5 µM | mdpi.com |

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. oup.com High-Resolution Mass Spectrometry (HRMS), often coupled with LC and utilizing instruments like Quadrupole Time-of-Flight (QTOF) analyzers, is a key technology in this field. oup.comnih.gov HRMS provides highly accurate mass measurements (typically <5 ppm error), which enables the confident determination of elemental compositions and the identification of unknown metabolites in complex samples. nih.gov

In the context of this compound, HRMS is invaluable for isotopic tracing studies. When this compound is introduced into a biological system, it can be metabolized into various downstream products. These derived species will retain the deuterium labels, giving them a distinct mass signature. By searching the HRMS data for these specific isotopic patterns, researchers can trace the metabolic fate of trehalose, identify novel metabolites, and quantify metabolic fluxes through various pathways. mdpi.comnih.gov This approach makes it possible to move beyond simple quantification to a deeper understanding of the metabolic role of trehalose under different conditions. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Quantification and Isotopic Tracing

Chromatographic Separations for Isolation and Purity Analysis of this compound

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the verification of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

The separation of trehalose from its isomers (e.g., sucrose, maltose, lactose) and other impurities is critical for accurate analysis and is typically achieved using specific column chemistries. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like sugars. mdpi.com HILIC columns use a polar stationary phase and a mobile phase with a high percentage of a less polar organic solvent, like acetonitrile. mdpi.com

Official pharmacopeias provide standardized methods for the purity analysis of trehalose. For instance, the United States Pharmacopeia (USP) specifies the use of a column with L58 packing material (strong cation-exchange resin) for the assay of trehalose and its related substances. shodex.com The Japanese Pharmacopeia (JP) also outlines requirements for trehalose hydrate (B1144303) analysis, which can be met using specific size-exclusion columns (e.g., SUGAR KS-801). shodex.com These methods ensure the identity, strength, quality, and purity of the compound.

| Chromatographic System | Column | Mobile Phase | Detector | Application | Reference |

| HPLC-RID | Waters High-Performance Carbohydrate Column (250 × 4.6 mm, 4 µm) | 77% Acetonitrile in Water (Isocratic) | Refractive Index (RI) | Separation from sucrose, maltose, lactose | nih.gov |

| UHPLC-HRMS | Agilent Poroshell 120 HILIC-Z (100 × 2.1 mm, 2.7 µm) | Gradient of Acetonitrile and Ammonium Formate Buffer | QTOF Mass Spectrometer | Separation from isomers and phosphate (B84403) sugars | mdpi.com |

| USP Method | Column with L58 packing | Specified in Pharmacopeia | Specified in Pharmacopeia | Assay and related substances analysis | shodex.com |

Raman Spectroscopy Coupled with Deuterium Isotope Probing (Raman-DIP) for Cellular Studies

Raman spectroscopy is a non-destructive optical technique that provides detailed chemical information about a sample by detecting the inelastic scattering of light from vibrating molecules. optica.org Each molecule has a unique vibrational signature, akin to a fingerprint, which allows for its identification and quantification. optica.org However, when analyzing complex biological systems such as cells, the Raman spectra are often crowded with overlapping signals from a multitude of endogenous molecules like proteins, lipids, and nucleic acids, making it difficult to isolate the signal of a specific molecule of interest. optica.orgrsc.org

Raman-DIP emerges as a powerful solution to this challenge by leveraging the unique properties of deuterium, a stable isotope of hydrogen. By strategically replacing hydrogen atoms with deuterium atoms in a target molecule like D-(+)-Trehalose, a new chemical bond, the carbon-deuterium (C-D) bond, is introduced. researching.cn The key advantage of this is that the C-D bond vibrates at a frequency that falls within a spectral window known as the "Raman silent region," typically between 1800 and 2800 cm⁻¹. rsc.orgacs.org This region is notably free from the characteristic Raman signals of naturally occurring biomolecules in cells, thereby providing a clear and interference-free window for detection. rsc.orgrsc.org

When this compound is introduced to a cellular environment, its uptake, localization, and metabolic transformation can be precisely tracked and imaged. Techniques such as Stimulated Raman Scattering (SRS) microscopy, a nonlinear Raman method with significantly higher sensitivity and imaging speed than conventional Raman spectroscopy, are particularly well-suited for this purpose. mdpi.comcaltech.edu SRS microscopy can be tuned to specifically detect the C-D vibrational frequency, allowing for the generation of high-resolution, three-dimensional chemical maps showing the distribution of this compound within single cells in real-time. mdpi.comamegroups.org

The intensity of the C-D Raman signal is directly proportional to the concentration of the deuterated molecule, enabling quantitative analysis of its presence in different cellular compartments or its rate of consumption. acs.orgacs.orgnsf.gov Research on other deuterated molecules, such as glucose and amino acids, has successfully demonstrated this principle. For instance, studies have shown a clear C-D vibration band between 2070 and 2300 cm⁻¹ in cells that have metabolized deuterated glucose. acs.orgresearchgate.net The intensity of this C-D band correlates with the level of metabolic activity, providing a sensitive indicator of cellular processes. researchgate.netfrontiersin.org This same principle allows for the quantitative imaging of this compound, offering insights into its role in cellular protection, metabolism, or transport.

The table below illustrates the strategic advantage of using the Raman silent region for detecting deuterated compounds.

| Molecular Component | Typical Raman Shift Region (cm⁻¹) | Interference Potential |

| Proteins / Lipids (C-H Stretch) | 2800 - 3100 | High |

| Amide I (Proteins) | 1600 - 1700 | High |

| DNA/RNA (Phosphate Backbone) | 1050 - 1100 | High |

| Phenylalanine (Ring Breathing) | ~1003 | High |

| This compound (C-D Stretch) | ~2040 - 2300 (Silent Region) | Low / None |

| This table is interactive. Sort by column by clicking the headers. |

Data compiled from multiple sources. optica.orgacs.orgacs.orgfrontiersin.org

By utilizing this compound in conjunction with Raman-DIP, researchers can achieve bioorthogonal imaging—visualizing a specific molecule in its natural, complex environment without significantly altering the molecule's chemical behavior or perturbing the cell's normal functions. rsc.orgresearching.cn This advanced analytical technique provides unparalleled chemical specificity and high spatiotemporal resolution, making it an invaluable tool for elucidating the precise mechanisms of trehalose action at the single-cell level. frontiersin.org

Investigations into D + Trehalose D4 Metabolism and Cellular Flux Dynamics

Stable Isotope Probing (SIP) with D-(+)-Trehalose-d4 for Elucidating Metabolic Pathways

Stable Isotope Probing (SIP) is a technique used to trace the flow of atoms from a labeled substrate into downstream metabolic products. researchgate.net When this compound is introduced into a biological system, it is metabolized similarly to endogenous trehalose (B1683222). The primary pathway for its catabolism involves the enzyme trehalase, which hydrolyzes the disaccharide into two molecules of glucose. Crucially, the resulting glucose molecules will carry the deuterium (B1214612) labels.

These deuterated glucose molecules can then enter central carbon metabolism, primarily glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov As the labeled glucose is processed, the deuterium atoms are incorporated into various intermediary metabolites. By analyzing the mass isotopologue distribution (the pattern of labeled and unlabeled atoms) in these metabolites, researchers can identify and confirm the metabolic pathways that are active under specific conditions. nih.gov

For example, the detection of deuterium in metabolites such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate (B1213749) would confirm the flux of carbon from trehalose through the glycolytic pathway. nih.gov Techniques like Raman microspectroscopy can detect the incorporation of deuterium into cellular biomass by identifying the formation of carbon-deuterium (C-D) bonds, which provides a phenotypic readout of metabolic activity at the single-cell level. researchgate.netresearchgate.net

| Metabolite | Expected Deuterium Labeling | Metabolic Pathway Implication |

| Glucose | d2 | Direct product of this compound hydrolysis |

| Glucose-6-Phosphate | d2 | Entry into Glycolysis / Pentose Phosphate Pathway |

| Fructose-6-Phosphate | d2 | Glycolysis |

| Pyruvate | d1 or d2 | Glycolysis |

| Lactate | d1 or d2 | Anaerobic Respiration |

| Alanine | d1 or d2 | Amino Acid Biosynthesis |

| Ribose-5-Phosphate | d1 or d2 | Pentose Phosphate Pathway |

Quantitative Metabolic Flux Analysis (MFA) Utilizing this compound as a Tracer in Biological Systems

The process involves introducing this compound and monitoring the incorporation of deuterium into various metabolites over time, a method known as isotopically nonstationary MFA (INST-MFA). osti.gov Samples are collected at multiple time points, and the isotopic labeling patterns of key metabolites are measured using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govbiorxiv.org

This experimental data is then fitted to a computational model of the cell's metabolic network. nih.gov The model describes the known biochemical reactions and the corresponding carbon (or in this case, deuterium) transitions. By comparing the measured isotopic distributions to the model's predictions, the rates of the individual reactions can be calculated, providing a detailed map of metabolic activity. biorxiv.orgcortecnet.com This approach can unambiguously determine the carbon flux from trehalose that originates from different metabolic states, such as gluconeogenesis versus direct utilization from glycolysis. nih.gov

Assessment of this compound Turnover and Enzymatic Degradation Pathways

The turnover of this compound is primarily governed by the activity of the enzyme trehalase. mdpi.com This enzyme is found in a vast number of organisms, from bacteria and fungi to plants and animals, and its function is to hydrolyze trehalose into two molecules of α-D-glucose to provide energy and substrates to the cell. mdpi.comresearchgate.net

By introducing a known quantity of this compound into a cellular system or an in vitro enzymatic assay, researchers can measure its rate of degradation. This is achieved by monitoring the decrease in the concentration of this compound and the corresponding increase in its deuterated glucose product over time. nih.gov LC-MS is an ideal analytical tool for this purpose, as it can separate trehalose from glucose and precisely quantify the abundance of their deuterated and non-deuterated forms. mdpi.com

This methodology allows for the detailed study of trehalase kinetics and regulation. For instance, researchers can investigate how different environmental conditions, such as thermal stress or the presence of inhibitors, affect the rate of trehalose degradation. researchgate.net Studies have also explored trehalose analogues designed to be resistant to enzymatic degradation, which can act as inhibitors of native trehalose utilization by certain microbes. nih.gov

| Time Point | This compound Concentration (µM) | Deuterated Glucose Concentration (µM) |

| 0 min | 100 | 0 |

| 5 min | 75 | 50 |

| 10 min | 50 | 100 |

| 20 min | 15 | 170 |

| 30 min | <5 | >190 |

Tracing this compound Transport and Cellular Uptake Mechanisms

Understanding how trehalose enters cells is crucial for its application in various fields. This compound is an invaluable tool for tracing these transport and uptake mechanisms. Because the deuterium label does not significantly alter the chemical properties of the molecule, this compound is recognized by the same cellular transport machinery as natural trehalose.

Research has identified several mechanisms for trehalose uptake:

Facilitated Transport: In mammals, the glucose transporter GLUT8 (also known as SLC2A8) has been identified as a transporter for trehalose into certain cells, such as hepatocytes. mdpi.comnih.gov In some anhydrobiotic organisms, a specific facilitated trehalose transporter, TRET1, has been isolated. nih.gov

Endocytosis: Trehalose can also be taken into cells via endocytosis, a process where the cell membrane engulfs the molecule to form an intracellular vesicle. mdpi.com This mechanism can lead to the accumulation of trehalose in lysosomes. mdpi.com

Stress-Induced Uptake: Physical stresses, such as thermal shock or osmotic pressure changes, can transiently increase membrane permeability, allowing for the passive diffusion of trehalose into the cytoplasm. nih.gov

By exposing cells to this compound and subsequently analyzing different cellular fractions (e.g., cytoplasm, lysosomes, whole-cell lysate), researchers can determine the location and concentration of the labeled sugar. This allows for the direct measurement of uptake rates and the elucidation of the dominant transport pathways in a given cell type under specific conditions. acs.org

Mechanistic Research on D + Trehalose D4 Interactions with Biomolecular and Cellular Systems

Molecular Dynamics Simulations and Computational Modeling of D-(+)-Trehalose-d4 Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for dissecting the intricate interactions between this compound and various biological components at an atomic level. These simulations provide a dynamic and detailed view that complements experimental findings.

Deuterium's Influence on Hydrogen Bonding Networks and Hydration Shells

The substitution of hydrogen with deuterium (B1214612) in this compound introduces subtle yet significant changes to its interaction with water molecules. Neutron diffraction studies have revealed that trehalose (B1683222), including its deuterated forms, actively participates in and strengthens the hydrogen-bonded network of water. nih.gov This is a key factor in its remarkable ability to stabilize biological materials. nih.gov Molecular dynamics simulations further elucidate this by showing that trehalose, in general, slows down protein dynamics by reducing the number of internal hydrogen bonds within the protein. chemrxiv.orgnih.gov This effect is attributed to the disaccharide's interaction with the protein's hydration water, with trehalose forming more hydrogen bonds with water compared to other sugars like sucrose. chemrxiv.orgnih.gov

The presence of deuterium can slightly alter the strength and dynamics of these hydrogen bonds. While direct comparative studies on the specific influence of D4 deuteration on hydration shells are limited, the general principles of how trehalose interacts with water are well-established. It is understood that trehalose perturbs the natural structure of water more significantly than other disaccharides, a characteristic that is believed to contribute to its superior cryoprotective capabilities. acs.org The stronger dynamic coupling between trehalose and water, indicating more robust or numerous hydrogen bonds, leads to a more rigid yet destructured hydrogen bond network around the molecule. acs.orgaip.org

Interactive Table: Comparative Hydrogen Bonding Characteristics

| Property | Observation | Implication |

| Hydrogen Bonds per Trehalose Molecule | Approximately 11 with water nih.gov | Strong interaction and integration into the water network. nih.gov |

| Effect on Water Structure | Destructuring effect on the tetrahedral network of water. acs.orgaip.org | Enhanced cryoprotective action. acs.org |

| Dynamic Coupling with Water | Stronger compared to other disaccharides. acs.orgaip.org | Slower water dynamics and a more stable hydration shell. aip.org |

Interactions of this compound with Lipid Bilayers and Modulation of Membrane Biophysics

Molecular dynamics simulations have been instrumental in visualizing the interaction of trehalose with lipid bilayers, the primary components of cell membranes. These studies consistently show that trehalose molecules, including this compound, directly interact with the lipid headgroups at the membrane surface. nih.govresearchgate.net This interaction is primarily mediated through the formation of hydrogen bonds with the phosphate (B84403) and carbonyl groups of the phospholipids. researchgate.net

A key mechanism of membrane stabilization by trehalose is the "water replacement hypothesis," where trehalose molecules substitute for water molecules at the lipid-solvent interface. researchgate.netarxiv.orgnih.gov This replacement is not absolute, but it effectively creates a protective barrier. nih.gov MD simulations have demonstrated that trehalose can minimize the disruptive effects of environmental stressors like high temperatures by increasing the number of hydrogen bonds it forms with the bilayer. nih.govresearchgate.net Interestingly, at high temperatures, this protective effect is correlated with an increase in trehalose molecules that can bridge three or more lipid molecules simultaneously. nih.gov

Furthermore, NMR spectroscopy studies combined with MD simulations have provided detailed insights into the conformational behavior of trehalose when interacting with lipid bilayers. These studies help to refine the force fields used in simulations to better represent experimental observations.

Interactive Table: Trehalose-Lipid Bilayer Interaction Parameters

| Interaction Aspect | Finding from MD Simulations | Consequence for Membrane Biophysics |

| Location of Interaction | At the surface of the bilayer, with lipid headgroups. researchgate.net | Stabilization of the membrane structure. nih.gov |

| Bonding Mechanism | Hydrogen bonding with phosphate and ester/carbonyl groups. researchgate.netresearchgate.net | Direct interaction and stabilization of headgroup orientation. |

| Water Replacement | Partial replacement of water molecules at the interface. nih.govresearchgate.netarxiv.org | Formation of a protective layer against stress. arxiv.org |

| Effect of Temperature | Increased trehalose-bilayer hydrogen bonds at elevated temperatures. nih.gov | Enhanced thermal stability of the membrane. nih.gov |

This compound in Protein and Enzyme Stabilization Research

The ability of trehalose to protect proteins and enzymes from denaturation and aggregation is one of its most studied properties. The use of this compound in this research allows for specific tracking and analysis of the disaccharide's role in these protective mechanisms.

Elucidating Molecular Mechanisms of Protein Folding and Aggregation Inhibition

Trehalose is recognized as an exceptional protein stabilizer. ias.ac.innih.gov It has been shown to increase the thermal stability of proteins by raising their transition temperature (Tm) and Gibbs free energy of denaturation. nih.gov One general mechanism is the preferential exclusion of trehalose from the protein's surface, which thermodynamically favors the compact, folded state. nih.gov

In the context of protein misfolding diseases, such as those involving the aggregation of proteins like mutant huntingtin, trehalose has shown significant promise. nih.govnih.gov Studies using yeast models have demonstrated that the presence of trehalose leads to the partitioning of mutant huntingtin into the soluble fraction of the cell, thereby reducing its aggregation and associated toxicity. nih.gov While often credited to its role as an autophagy inducer, research suggests that trehalose also acts as a direct chemical chaperone, stabilizing the monomeric form of aggregation-prone proteins. nih.gov However, the effect can be protein-specific. For instance, in the case of the intrinsically disordered protein α-synuclein, trehalose was found to promote a non-native conformation that actually accelerated aggregation. nih.gov

Impact on Enzyme Activity and Conformational Stability

Trehalose is known to stabilize the structure and retain the activity of enzymes under various stress conditions, such as high temperatures. ias.ac.innih.govnih.gov For example, it significantly increases the stability of enzymes like mushroom tyrosinase and RNase A against thermal denaturation. ias.ac.innih.gov The stabilization is often non-specific and not localized to any particular secondary structure, suggesting a general effect on the protein's conformational landscape. nih.gov

An interesting aspect of trehalose's interaction with enzymes is its effect on activity. While it protects enzymes from inactivation under stress, under optimal assay conditions, trehalose can actually inhibit enzyme activity. nih.gov This inhibition is thought to be a consequence of the increased viscosity of the solution in the presence of high concentrations of trehalose, which can restrict the protein domain motions necessary for catalysis. nih.gov This dual role is crucial in cellular contexts: during stress, high trehalose levels stabilize structures through viscosity, but once the stress subsides, trehalose must be rapidly hydrolyzed to prevent the inhibition of normal enzymatic functions. nih.gov

Deuterium-Labeled Trehalose in Osmoprotection and Cellular Stress Response Pathways

Trehalose is a well-known osmoprotectant, accumulated by a wide variety of organisms in response to environmental stresses like high osmolarity, desiccation, and extreme temperatures. mdpi.comnih.govnahrainuniv.edu.iq The use of deuterium-labeled trehalose can aid in tracing its metabolic fate and its direct physical interactions within the complex cellular environment during stress responses.

In bacteria, the synthesis of trehalose is a key response to osmotic stress. nih.govnih.gov For example, in Pseudomonas aeruginosa, trehalose is crucial for survival in high-salt conditions. nih.gov Gene expression studies in E. coli have shown that genes for trehalose synthesis (otsAB) are upregulated in response to the stress of fermenting toxic hydrolysates. asm.org In some bacteria, enzymes involved in trehalose biosynthesis, like OtsA, also function as osmotic stress sensors, directly linking environmental cues to the protective response. nih.gov

In plants and other organisms, trehalose not only acts as a physical protectant but also as a signaling molecule that influences stress-responsive gene expression and metabolic pathways. researchgate.net It helps mitigate oxidative stress by enhancing the activity of antioxidant enzymes. researchgate.net The accumulation of trehalose protects cell membranes and proteins from damage caused by dehydration and high osmolarity. mdpi.comnahrainuniv.edu.iq

Investigation of this compound Modulation of Autophagy Pathways and Related Cellular Processes

D-(+)-Trehalose, the non-deuterated analogue of this compound, is recognized as a modulator of autophagy, a critical cellular process for degrading and recycling cellular components to maintain homeostasis. plos.org Research indicates that its primary mechanism involves the induction of autophagy through a pathway independent of the mammalian target of rapamycin (B549165) (mTOR), a key repressor of autophagy. researchgate.netnih.gov This mTOR-independent induction is a significant area of investigation, as it offers alternative routes for therapeutic modulation of autophagy. researchgate.net

One proposed mechanism suggests that trehalose inhibits glucose transporters, such as SLC2A8/GLUT8, on the cell surface. researchgate.netunimi.it This action mimics a state of cellular starvation by reducing glucose uptake, which in turn leads to the activation of AMP-activated protein kinase (AMPK). mdpi.commdpi.com Activated AMPK can then phosphorylate and activate the Unc-51 like autophagy activating kinase 1 (ULK1) complex, a crucial step in initiating the formation of autophagosomes. mdpi.commdpi.com

The effects of trehalose on autophagy are often monitored by observing changes in key protein markers. An increase in the conversion of microtubule-associated protein 1 light chain 3B-I (LC3B-I) to its lipidated form (LC3B-II) and the formation of LC3 puncta are indicative of autophagosome formation. d-nb.info Concurrently, the level of p62/SQSTM1, an autophagy receptor that is itself degraded by autophagy, is monitored to assess autophagic flux (the entire process from autophagosome formation to lysosomal degradation). d-nb.info However, there is some debate in the scientific community, as some studies suggest that the accumulation of LC3-II could result from a blockage in the fusion of autophagosomes with lysosomes, rather than solely from autophagy induction. d-nb.info Despite this, many studies support the role of trehalose as a potent autophagy enhancer, capable of clearing aggregate-prone proteins associated with neurodegenerative conditions. researchgate.net

Table 1: Effect of Trehalose on Key Autophagy Markers in Cellular Models This table summarizes representative findings on the modulation of autophagy markers by trehalose in various research models. The data is based on the non-deuterated compound.

| Marker | Observed Effect | Associated Cellular Process | Reference Finding |

|---|---|---|---|

| LC3-II/LC3-I Ratio | Increased | Autophagosome formation | Studies report elevated LC3-II levels, indicating an increase in autophagosomes. d-nb.info |

| p62/SQSTM1 | Decreased / Increased | Autophagic flux and Nrf2 activation | A decrease suggests successful autophagic degradation nih.gov, while an increase has been linked to an autophagy-independent activation of the Nrf2 pathway. nih.gov |

| TFEB Nuclear Translocation | Increased | Transcriptional activation of autophagy and lysosomal genes | Trehalose promotes TFEB movement to the nucleus, activating its target genes. nih.govnih.gov |

| Beclin-1, Atg5, Atg7 | Increased Expression | Initiation and elongation of autophagosomes | Trehalose was found to promote the production of these essential autophagy-initiating proteins. nih.gov |

This compound in Oxidative Stress Mitigation Mechanisms

The protective effects of D-(+)-Trehalose and its deuterated form, this compound, extend to the mitigation of cellular oxidative stress. This is achieved through multiple interconnected mechanisms that enhance the cell's endogenous antioxidant defenses and directly counteract damaging reactive oxygen species (ROS). mdpi.comresearchgate.net

One of the primary antioxidant functions of trehalose is its ability to act as a ROS scavenger, thereby protecting cellular components like proteins and lipids from oxidative damage. mdpi.commdpi.com Studies have demonstrated that trehalose treatment can effectively reduce the accumulation of intracellular ROS induced by stressors such as hydrogen peroxide (H₂O₂). mdpi.comnih.gov This scavenging activity helps to preserve the integrity of cellular structures and prevent the initiation of damage cascades. researchgate.net

Beyond direct scavenging, trehalose significantly bolsters the cell's enzymatic antioxidant defense system. Research has shown that it can preserve or even increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively. nih.govmedsci.org By maintaining the function of these enzymes, trehalose helps to neutralize ROS at their source and prevent overwhelming cellular antioxidant capacities. medsci.org

A more recently elucidated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a central regulator of antioxidant gene expression. nih.gov Trehalose has been shown to increase the expression of the p62/SQSTM1 protein in an autophagy-independent manner. nih.gov This accumulated p62 can then interact with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. The binding of p62 to Keap1 disrupts the Keap1-Nrf2 complex, preventing the degradation of Nrf2 and allowing it to translocate to the nucleus. nih.govnih.gov In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This p62-Keap1-Nrf2 axis represents a significant pathway through which trehalose exerts its protective effects against oxidative stress. nih.gov

The efficacy of these mechanisms is reflected in the reduction of oxidative damage markers. For instance, treatment with trehalose has been shown to lower the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in cells under oxidative stress. nih.govresearchgate.net

Table 2: Effects of Trehalose on Oxidative Stress Markers and Pathways This table summarizes key research findings on how trehalose, the non-deuterated form of the subject compound, mitigates oxidative stress in experimental models.

| Marker/Pathway | Observed Effect | Mechanism/Significance | Reference Finding |

|---|---|---|---|

| Intracellular ROS | Decreased | Direct scavenging and enhanced enzymatic neutralization. | Trehalose treatment effectively reduced ROS levels in cells exposed to oxidative insults. mdpi.comnih.gov |

| Superoxide Dismutase (SOD) & Catalase (CAT) Activity | Increased / Preserved | Enhances the enzymatic defense system against ROS. | Trehalose reversed the reduction in SOD and CAT activity caused by H₂O₂. nih.govmedsci.org |

| Nrf2 Nuclear Translocation | Increased | Activation of the master antioxidant response regulator. | Trehalose promotes the nuclear translocation of Nrf2 in a p62-dependent manner. nih.gov |

| Malondialdehyde (MDA) | Decreased | Reduction in lipid peroxidation and membrane damage. | Treatment effectively reduced the levels of this lipid peroxidation byproduct. nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) & NQO1 | Increased Expression | Upregulation of Nrf2-dependent antioxidant enzymes. | Trehalose enhances the expression of these downstream antioxidant factors. nih.gov |

Applications of D + Trehalose D4 As a Research Probe in Cellular and Molecular Biology

Probing Glycolipid Biosynthesis and Cell Wall Structural Dynamics with D-(+)-Trehalose-d4 in Microbial Models

The cell walls of certain bacteria, particularly those of the genus Mycobacterium (which includes the pathogen responsible for tuberculosis), are characterized by a unique and complex outer membrane rich in glycolipids derived from trehalose (B1683222). rsc.orgnih.gov Trehalose is a precursor for essential cell wall components, such as trehalose dimycolate (TDM), also known as cord factor, which is a major lipid in the outer membrane of Corynebacteria and Mycobacteria. nih.govnih.gov

The use of this compound has been instrumental in elucidating the dynamics of this mycomembrane. By feeding mycobacteria with deuterated trehalose, researchers can metabolically label the cell wall components. nih.gov This allows for the precise tracking of trehalose uptake, its incorporation into glycolipids, and the subsequent dynamics of these structures within the cell envelope. researchgate.netrsc.org

Key research findings include:

Pathway Elucidation: Studies using deuterium (B1214612) exchange combined with 13C NMR spectroscopy have identified the specific attachment points of mycolic acids to the trehalose core, confirming they are esterified at the C-6 and C-6' positions to form TDM. microbiologyresearch.org

Nutrient Uptake and Recycling: Experiments with deuterated trehalose have demonstrated that Mycobacterium tuberculosis possesses an ABC transporter system that recycles trehalose from the cell wall, a process essential for the bacterium's virulence. rsc.org Nuclear Reaction Analysis (NRA) has been used to monitor the uptake of deuterated trehalose in M. smegmatis, confirming its transport into the cytosol rather than simple binding to the cell wall. rsc.org

Membrane Properties: In studies of membrane biophysics, mixtures containing perdeuterated cardiolipin (B10847521) and TDM were analyzed by deuterium NMR to investigate the phase transitions of these lipid bilayers, providing insights into the functional state of the mycobacterial outer membrane at physiological temperatures. nih.gov

Table 1: Research Applications of Deuterated Trehalose in Microbial Cell Wall Studies

| Research Area | Microbial Model | Technique(s) Used | Key Finding | Citation(s) |

| Glycolipid Structure | Rhodococcus erythropolis | 13C NMR, Deuterium Exchange | Mycolic acids link to C-6 and C-6' positions of trehalose. | microbiologyresearch.org |

| Nutrient Uptake | Mycobacterium smegmatis | Nuclear Reaction Analysis (NRA) | Confirmed cytosolic uptake of deuterated trehalose. | rsc.org |

| Cell Wall Recycling | Mycobacterium tuberculosis | Isotopic Labeling | Trehalose is recycled from the cell wall by an essential ABC transporter. | rsc.org |

| Membrane Biophysics | Corynebacterium glutamicum | Deuterium NMR, MD Simulations | TDM, in combination with other lipids, forms stable, functional bilayers. | nih.gov |

| Metabolic Labeling | Mycobacterium species | Fluorescence Imaging, Click Chemistry | Trehalose analogs can be used to specifically label and visualize mycomembrane components. | nih.gov |

This compound as a Tool for Studying Carbohydrate-Biomolecule Recognition and Binding Interactions

Understanding how carbohydrates like trehalose interact with proteins, lipids, and other biomolecules is fundamental to deciphering their biological roles. This compound is an ideal probe for these studies because the deuterium label allows its signals to be isolated in complex spectra.

Neutron scattering is a particularly powerful technique that benefits from isotopic labeling. In these experiments, researchers can use deuterated trehalose and heavy water (D₂O) to make the solvent and solute "invisible" to neutrons, thereby singling out the dynamics of a protonated (non-deuterated) protein. nih.govresearchgate.net Studies on the protein C-phycocyanin embedded in a deuterated trehalose/D₂O matrix revealed that trehalose decreases the protein's internal dynamics, reducing fluctuations that could lead to unfolding and denaturation. nih.gov This provides direct evidence for the stabilizing interaction between trehalose and the protein surface.

Further applications include:

Solvent and Solute Interactions: NMR spin relaxation rate measurements of deuterated trehalose and ¹⁷O-enriched water have been used to characterize the rotational dynamics of both trehalose and water molecules in solution. mdpi.comresearchgate.net These studies revealed direct trehalose-trehalose interactions, suggesting the formation of transient molecular clusters, and quantified the modest perturbation trehalose exerts on the surrounding water molecules. researchgate.net

Membrane Localization: Neutron diffraction studies using selectively deuterated trehalose have directly determined its location within hydrated lipid bilayers. nih.gov This information is crucial for understanding how trehalose interacts with and stabilizes cell membranes during stresses like dehydration. nih.gov

Transporter Specificity: The specificity of nutrient transporters, such as the LpqY-SugABC system in Mycobacterium tuberculosis, has been investigated using a combination of techniques including STD NMR and molecular dynamics with various trehalose analogs to determine the molecular basis of substrate recognition. researchgate.net

Research on this compound in Cellular Preservation and Cryoprotection Strategies

Trehalose is renowned for its bioprotective properties, enabling various organisms to survive extreme conditions like freezing and dehydration. nih.gov It is widely explored as a cryoprotective agent (CPA) for preserving cells, tissues, and biopharmaceuticals. acs.orgnih.gov The proposed mechanisms for its protective effects include the "water replacement hypothesis," where trehalose forms hydrogen bonds with biomolecules, and the "vitrification theory," where it forms a glassy matrix that immobilizes and protects cellular structures. ku.dknih.gov

This compound is used in this field to probe the molecular mechanisms behind cryoprotection. Neutron scattering experiments with deuterated trehalose have been central to studying the dynamics of proteins and water in its presence. nih.govd-nb.info By analyzing the mean square displacement of proteins, researchers have shown that trehalose stabilizes proteins by inhibiting certain atomic fluctuations, particularly at low temperatures. d-nb.info Furthermore, studies using deuterated trehalose have investigated its interaction with lipid membranes, showing how it helps maintain the native liquid crystalline state and prevents damaging phase transitions during freezing. nih.govnih.gov

Table 2: Selected Studies on Trehalose in Cryopreservation

| Application | Cell/Tissue Type | Key Finding | Citation(s) |

| Adipose Tissue | Human Adipose Tissue | Combination of trehalose and DMSO provided adequate preservation, yielding a high number of viable adipocytes. | microbiologyresearch.orgmdpi.com |

| Stem Cells | Mesenchymal Stem Cells | Trehalose was shown to be effective as a cryoprotectant when used in combination with DMSO. | jarem.org |

| Hepatocytes | Rat Hepatocytes | 200 mM trehalose alone resulted in viability comparable to 5% DMSO; adding it to DMSO did not further improve outcomes. | nih.gov |

| Spermatozoa | Ram Spermatozoa | Addition of 50–100 mM trehalose to freezing extenders improved post-thaw motility and membrane integrity. | nih.gov |

A significant challenge in using trehalose for mammalian cell cryopreservation is its inability to easily cross the cell membrane. acs.orgnih.gov Research has shown that for maximum protection, trehalose should be present on both sides of the membrane. nih.govresearchgate.net Therefore, studies are ongoing to develop effective methods for intracellular delivery. nih.gov

Utilization of this compound in Neurobiological Research Models to Track Molecular Fates

In neurobiology, trehalose has garnered significant attention for its potential therapeutic effects in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.gov The primary mechanism attributed to this neuroprotective effect is its ability to induce autophagy, the cellular process for clearing out damaged proteins and organelles. nih.govmdpi.com By promoting the clearance of misfolded and aggregated proteins (e.g., amyloid-beta and huntingtin), trehalose may help alleviate cellular toxicity. nih.gov

While much of the research has focused on the physiological effects of unlabeled trehalose, this compound represents a critical tool for advancing these studies. The principles of stable isotope tracing, widely used in metabolic research, are directly applicable here. eurisotop.com By administering this compound to cellular or animal models of neurodegeneration, researchers can:

Trace Bioavailability and Distribution: Use mass spectrometry to track the absorption and distribution of trehalose into the central nervous system.

Monitor Metabolic Fate: Determine if trehalose is metabolized into glucose within neural cells and trace the path of the deuterium-labeled glucose through central carbon metabolism.

Investigate Protein Interactions: In vitro studies using techniques like NMR could leverage deuterated trehalose to probe its direct interactions with amyloidogenic proteins.

One study noted that trehalose alters the subcellular distribution and decreases the degradation of amyloid precursor protein (APP) fragments, suggesting it impacts endocytic transport pathways. science.gov Using this compound would allow for a more definitive analysis of whether trehalose itself or its metabolites are directly involved in modulating these transport mechanisms.

This compound in Developmental Biology and Stress Physiology Investigations

Many organisms, from bacteria and yeast to insects and plants, synthesize and accumulate trehalose in response to environmental stress. nih.govnih.gov It acts as a compatible solute to manage osmotic stress and protects cellular structures from damage caused by desiccation, extreme temperatures, and oxidation. mdpi.commdpi.com In some insects, trehalose is the primary "blood sugar" and serves as a crucial energy source. mdpi.com

The application of this compound in this field allows for precise investigation into the dynamics of trehalose metabolism during stress responses. While many studies have correlated stress tolerance with high levels of trehalose, isotopic labeling can distinguish between newly synthesized trehalose and pre-existing pools, and differentiate it from other carbohydrates. ku.dknih.gov

Potential research applications for this compound include:

Quantifying Metabolic Flux: In organisms subjected to cold or heat shock, feeding them labeled precursors alongside this compound as an internal standard can help quantify the flux through trehalose biosynthesis pathways.

Tracing Carbon Allocation: In insects, this compound can be used to track its mobilization from storage tissues and its catabolism to glucose to fuel activities like flight. mdpi.com

Dissecting Stress Response: In bacteria responding to osmotic shock, deuterated trehalose can be used to trace its uptake from the environment versus its de novo synthesis, clarifying the relative importance of each strategy for survival. nih.govnih.gov

For example, studies on Rhizobium have shown that trehalose accumulation is critical for surviving desiccation on legume seeds. nih.gov Using this compound would enable researchers to track the stability and turnover of this protective sugar during long-term storage, providing valuable data for improving agricultural inoculants.

Investigating the Role of this compound in Microbial Physiology and Ecological Interactions

Trehalose plays a multifaceted role in microbial life. It can be a primary carbon and energy source, a structural component of the cell wall, and a key molecule in mediating interactions between microbes and their hosts or environment. nih.govmdpi.com this compound is an invaluable probe for dissecting these physiological and ecological functions.

Isotopic labeling with this compound allows researchers to differentiate between exogenously supplied trehalose and that which is endogenously synthesized, a critical distinction that is difficult to make with other methods. researchgate.net This capability is essential for studying microbial metabolism with precision.

Table 3: Roles of Trehalose in Microbial Physiology and Ecology

| Role | Organism(s) | Significance | Research Application of this compound | Citation(s) |

| Carbon/Energy Source | E. coli, Bacillus spp. | Used for growth and energy during specific conditions (e.g., osmotic stress, exponential growth). | Trace uptake and catabolism into central metabolic pathways. | nih.govmdpi.com |

| Stress Protectant | Rhizobium, E. coli, Saccharomyces | Accumulates to protect against desiccation, osmotic shock, and temperature extremes. | Quantify the rate of synthesis and accumulation during stress. | nih.govnih.gov |

| Structural Component | Mycobacterium, Corynebacterium | Forms essential glycolipids (e.g., TDM) in the outer cell wall, contributing to virulence. | Label cell wall components to study their biosynthesis and dynamics. | rsc.orgnih.govmdpi.com |

| Host-Microbe Interaction | Rhizobium-legume symbiosis | Plays a role in nodule function and may act as a signaling molecule. | Track the potential transfer of trehalose from bacteria to plant cells. | mdpi.com |

| Microbiome Modulation | Human Gut Microbiome | Can stimulate the growth of specific bacterial species, such as Lactococcus lactis. | Monitor uptake and metabolism by specific members of a microbial community. | mdpi.com |

Research using deuterated carbohydrate probes has already been applied to monitor nutrient uptake in mycobacteria. rsc.org This approach can be extended to complex ecological settings, such as the gut microbiome or soil environments. By introducing this compound into a microbial community, researchers can use techniques like Stable Isotope Probing (SIP) to identify which specific species are consuming the trehalose, thereby mapping out metabolic niches and interactions within the ecosystem. This parallels methods using ¹³C-labeled substrates to resolve metabolic contributions in mixed substrate environments. acs.org

Emerging Research Avenues and Future Perspectives for D + Trehalose D4 Studies

Advancements in Automated Synthesis and High-Throughput Screening of Deuterated Carbohydrates

The synthesis of deuterated carbohydrates like D-(+)-Trehalose-d4 has traditionally been a challenging and costly endeavor. anr.fr However, recent strides in automated synthesis and high-throughput screening are set to revolutionize the accessibility and application of these valuable research tools.

Automated synthesis platforms, originally developed for peptides and oligonucleotides, are now being adapted for complex carbohydrate synthesis. glycoforum.gr.jpnih.gov These systems offer precise control over reaction conditions, leading to higher yields, improved purity, and significantly reduced synthesis time. researchgate.net For deuterated carbohydrates, this means a more efficient and cost-effective production process. Methods like hydrogen isotope exchange (HIE) using metallic catalysts are being developed to regioselectively introduce deuterium (B1214612) without the need for labeled precursors. anr.fr The implementation of flow chemistry is also poised to enable rapid, low-cost, gram-scale production of deuterated carbohydrates. anr.fr

High-throughput screening (HTS) methodologies are being developed to rapidly assess the biological activities of these newly synthesized deuterated compounds. Techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) can separate and quantify deuterated carbohydrates with high resolution and sensitivity. thermofisher.com This is crucial for screening libraries of deuterated analogs to identify compounds with specific biological effects. The combination of automated synthesis and HTS will undoubtedly accelerate the discovery of novel applications for this compound and other deuterated sugars.

Table 1: Comparison of Traditional vs. Automated Synthesis of Deuterated Carbohydrates

| Feature | Traditional Synthesis | Automated Synthesis |

| Efficiency | Low, time-consuming | High, rapid |

| Cost | High | Reduced cost at scale |

| Scalability | Limited | Gram-scale and beyond anr.fr |

| Purity | Variable | High and reproducible researchgate.net |

| Flexibility | Difficult to create diverse libraries | Amenable to library synthesis researchgate.net |

Integration of Multi-Omics Data with this compound Isotopic Tracing for Systems-Level Understanding

The integration of multi-omics data with stable isotope tracing using compounds like this compound offers a powerful approach to unraveling complex biological networks. ufz.de By tracing the metabolic fate of the deuterated trehalose (B1683222) molecule through various cellular pathways, researchers can gain a holistic view of its influence on the transcriptome, proteome, and metabolome. ufz.defrontiersin.org

This systems-level approach is particularly valuable in understanding the metabolic reprogramming that occurs in various diseases. For instance, in cancer research, tracing the metabolism of this compound can help elucidate how cancer cells utilize sugars to fuel their growth and proliferation. nih.gov In the context of neurodegenerative diseases, where trehalose has shown promise, isotopic tracing can shed light on its mechanism of action, such as its role in autophagy and protein stabilization. cymitquimica.comthea-pharmaceuticals.co.uk

The data generated from these multi-omics experiments are vast and complex, necessitating sophisticated bioinformatics tools for their integration and interpretation. frontiersin.org The development of new algorithms and software packages is crucial for extracting meaningful biological insights from these rich datasets. ufz.de The panomiX toolbox, for example, is a user-friendly platform for multi-omics integration that can help identify relationships between gene expression, metabolite levels, and phenotypic traits. biorxiv.org

Development of Novel this compound Analogs with Tuned Properties for Specific Research Applications

The chemical structure of this compound can be modified to create novel analogs with tailored properties for specific research applications. nih.gov By altering functional groups or creating derivatives, scientists can enhance the molecule's stability, cellular uptake, or biological activity. scispace.comodu.edu

For example, the synthesis of mono- and dideoxygenated trehalose analogs allows for the probing of substrate interactions with enzymes like the mycobacterial sulfotransferase Stf0, which is involved in the biosynthesis of sulfolipid-1, a key virulence factor in Mycobacterium tuberculosis. nih.gov The development of trehalose-based gelators is another exciting area, with potential applications in drug delivery and enzyme immobilization. odu.edu

The design and synthesis of these novel analogs are often guided by an understanding of structure-activity relationships. Researchers are actively exploring different synthetic strategies to create libraries of trehalose analogs that can be screened for desired properties. researchgate.net This approach has the potential to yield new therapeutic agents and research tools with enhanced efficacy and specificity.

Table 2: Examples of D-(+)-Trehalose Analogs and Their Potential Applications

| Analog Type | Potential Application | Reference |

| Deoxygenated Analogs | Probing enzyme-substrate interactions | nih.gov |

| Trehalosamine Analogs | Development of novel non-reducing disaccharides | researchgate.net |

| Lentztrehalose Analogs | Autophagy inducers | scispace.com |

| Trehalose-based Gelators | Drug delivery, enzyme immobilization | odu.edu |

Role of Computational Modeling and Artificial Intelligence in Predicting this compound Behavior and Interactions

Computational modeling and artificial intelligence (AI) are becoming indispensable tools for predicting the behavior and interactions of molecules like this compound at the atomic level. arxiv.org Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the interactions of trehalose with biological membranes, helping to explain its cryoprotective and bioprotective properties. diva-portal.orgrsc.org

These computational approaches can be used to:

Predict Binding Affinities: Simulate the binding of this compound and its analogs to target proteins, helping to identify potential drug candidates.

Elucidate Mechanisms of Action: Model the conformational changes and dynamic interactions that underlie the biological effects of trehalose. rsc.org

Guide the Design of Novel Analogs: Predict the properties of virtual compounds before they are synthesized, saving time and resources. ug.edu.pl

The integration of AI and machine learning with computational modeling is further enhancing these capabilities. biorxiv.org AI algorithms can be trained on large datasets of experimental and simulation data to predict the properties and activities of new molecules with increasing accuracy. As these computational tools continue to evolve, they will play an increasingly important role in accelerating the pace of discovery in this compound research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.